5-Bromo-2-methoxy-N'-(3-nitrobenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide is an organic compound with the molecular formula C15H12BrN3O4 and a molecular weight of 378.185 g/mol . This compound is part of the benzohydrazide family and is characterized by the presence of a bromine atom, a methoxy group, and a nitrobenzylidene moiety. It is primarily used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzohydrazide and 3-nitrobenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and disposal of reagents and by-products.
Analyse Chemischer Reaktionen
5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications and derivatizations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Further research is needed to explore its efficacy and safety in medical applications.
Industry: While not widely used in industrial applications, the compound’s derivatives may find use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide involves its interaction with specific molecular targets. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide can be compared with other similar compounds, such as:
5-Bromo-2-ethoxy-N’-(3-nitrobenzylidene)benzohydrazide: This compound has an ethoxy group instead of a methoxy group, which may affect its reactivity and biological activity.
5-Bromo-2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide: The presence of a hydroxy group can influence the compound’s solubility and interactions with biological targets.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: This compound lacks the hydrazide moiety but shares the nitrobenzylidene structure, making it useful for comparative studies.
The uniqueness of 5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H12BrN3O4 |
---|---|
Molekulargewicht |
378.18 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H12BrN3O4/c1-23-14-6-5-11(16)8-13(14)15(20)18-17-9-10-3-2-4-12(7-10)19(21)22/h2-9H,1H3,(H,18,20)/b17-9+ |
InChI-Schlüssel |
LSAOHLOGHBYRRB-RQZCQDPDSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.